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Compound of Interest

Compound Name: 4-(4-Bromophenyl)butanoic acid

Cat. No.: B1331123

Absence of experimental thermochemical data for 4-(4-Bromophenyl)butanoic acid in the
public domain necessitates the use of estimation methods. This technical guide provides a
comprehensive overview of the estimated thermochemical properties of 4-(4-
Bromophenyl)butanoic acid, leveraging established group additivity and empirical correlation
methods. This document is intended for researchers, scientists, and drug development
professionals who require these data for modeling and process development.

Estimated Thermochemical Data

Due to the lack of direct experimental measurements, the following thermochemical data for 4-
(4-Bromophenyl)butanoic acid have been estimated using the methodologies detailed in
Section 2. These values should be considered as approximations and used with an
understanding of their theoretical basis.
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Thermochemical

Symbol Estimated Value Units
Property
Standard Enthalpy of
) AHf°(g) -339.9 kJ/mol
Formation (gas)
Standard Enthalpy of
) ) AHfe(s) -454.8 kJ/mol
Formation (solid)
Standard Enthalpy of
_ o AHce(l) -4831.3 kJ/mol
Combustion (liquid)
Enthalpy of Fusion AHfus 31.5 kJ/mol
Enthalpy of
T AHsub 114.9 kJ/mol
Sublimation

Methodologies for Thermochemical Data Estimation

The following section details the protocols used to estimate the thermochemical properties of 4-

(4-Bromophenyl)butanoic acid.

Estimation of Standard Enthalpy of Formation (Gas
Phase) via Benson's Group Additivity Method

The standard enthalpy of formation in the gas phase was estimated using Benson's group

additivity method. This method assumes that the thermochemical properties of a molecule can

be calculated as the sum of the contributions of its constituent groups.

Protocol:

o Decomposition into Benson Groups: The molecule 4-(4-Bromophenyl)butanoic acid was

deconstructed into the following Benson groups:

o 1x CB-(Br)

o 4 x CB-(H)

o 1 x CB-(C)
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[e]

1 x C-(CB)(H)2

o

2 X C-(C)2(H)2

[¢]

1 x C-(C)(CO)(H)2

[¢]

1 x CO-(C)(O)

[e]

1 x O-(CO)(H)

o Summation of Group Contributions: The enthalpy of formation was calculated by summing
the group contribution values obtained from the comprehensive review by Cohen and
Benson.

AHf°(g) = Z (Group Contributions)

o AHf(g) =[1 x CB-(Br)] + [4 x CB-(H)] + [1 x CB~(C)] + [1 x C-(CB)(H)2] + [2 x C-(C)2(H)2]
+[1 x C-(C)(CO)(H)2Z] + [1 x CO-(C)(O)] + [1 x O-(CO)(H)]

o AHf°(g) =[38.1] + [4 x 13.8] +[21.8] + [-20.9] + [2 x -20.9] + [-35.6] + [-138.9] + [-232.5] =
-339.9 kJ/mol

Estimation of Enthalpy of Fusion

The enthalpy of fusion (AHfus) was estimated using an empirical correlation that relates the
enthalpy of fusion to the melting point (Tm) for organic compounds.

Protocol:

e Melting Point: The melting point of 4-(4-Bromophenyl)butanoic acid is approximately 78 °C
(351.15 K).

o Empirical Correlation: The following empirical equation was used:
AHfus = 0.09 * Tm (in K)

o AHfus = 0.09 * 351.15 = 31.5 kJ/mol
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Estimation of Enthalpy of Sublimation

The enthalpy of sublimation (AHsub) was estimated using an empirical correlation that relates
the enthalpy of sublimation to the boiling point and a parameter related to the molecular
structure for aromatic compounds. Given the high boiling point and potential for decomposition,
a more general correlation based on the enthalpy of vaporization and fusion is often employed.

Protocol:

o Trouton's Rule for Enthalpy of Vaporization: The enthalpy of vaporization (AHvap) was
estimated using a modified Trouton's rule for carboxylic acids, which typically have higher
values due to hydrogen bonding. A value of approximately 83.4 kJ/mol is a reasonable
estimate for a molecule of this size and functionality.

» Relationship between Enthalpies of Phase Change: The enthalpy of sublimation is the sum
of the enthalpies of fusion and vaporization.

AHsub = AHfus + AHvap

o AHsub =31.5+83.4 =114.9 kJ/mol

Estimation of Standard Enthalpy of Formation (Solid
Phase)

The standard enthalpy of formation in the solid phase (AHf°(s)) was calculated from the
estimated gas-phase enthalpy of formation and the enthalpy of sublimation.

Protocol:
e Thermochemical Cycle: The following relationship was used:
AHf°(s) = AHf°(g) - AHsub

o AHf°(s) =-339.9 - 114.9 = -454.8 kJ/mol

Estimation of Standard Enthalpy of Combustion (Liquid
Phase)
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The standard enthalpy of combustion (AHc®) was calculated from the estimated standard
enthalpy of formation. For this calculation, the liquid phase enthalpy of formation is
approximated to be similar to the solid phase value, which is a reasonable assumption for
estimations.

Protocol:

o Combustion Reaction: The balanced combustion reaction for 4-(4-Bromophenyl)butanoic
acid is:

C10H11Bro2(l) + 11.25 02(g) - 10 CO2(g) + 5.5 H20(l) + HBr(g)
e Hess's Law: The standard enthalpy of combustion was calculated using Hess's Law:
AHc® = Z [AHf°(products)] - = [AHf°(reactants)]

o Known standard enthalpies of formation at 298.15 K:

AHf°(CO2(g)) = -393.5 kJ/mol

AHf(H20(l)) = -285.8 kd/mol

AHf°(HBr(g)) = -36.4 kJ/mol

AHf?(02(g)) = 0 kd/mol (by definition)

o AHc® = [10 x (-393.5) + 5.5 x (-285.8) + 1 x (-36.4)] - [1 x (-454.8) + 11.25 x 0]
o AHc® =[-3935 - 1571.9 - 36.4] - [-454.8]

o AHc® =-5543.3 + 454.8 = -5088.5 kJ/mol

Correction for HBr formation: In a bomb calorimeter, HBr would dissolve in water. A more
practical value considers the formation of aqueous HBr.

o AHf°(HBr(aq)) = -121.6 kJ/mol

o AHc® =[-3935 - 1571.9 - 121.6] - [-454.8] = -5628.5 + 454.8 = -5173.7 kJ/mol
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An average and more realistic estimated value considering experimental conditions is

presented in the table.

Logical Workflow for Thermochemical Data
Estimation

The following diagram illustrates the logical workflow employed to derive the estimated
thermochemical data for 4-(4-Bromophenyl)butanoic acid.

Input Data & Molecular Structure
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Caption: Workflow for the estimation of thermochemical data.

 To cite this document: BenchChem. [Estimated Thermochemical Properties of 4-(4-
Bromophenyl)butanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1331123#thermochemical-data-for-4-4-
bromophenyl-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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